N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-seryl-L-methionine
Description
N⁵-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-seryl-L-methionine is a tetrapeptide comprising modified amino acid residues. Its structure includes an L-ornithine backbone modified at the N⁵ position with a diaminomethylidene group, followed by L-phenylalanine, L-serine, and L-methionine residues linked via peptide bonds.
Properties
CAS No. |
798540-08-6 |
|---|---|
Molecular Formula |
C23H37N7O6S |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H37N7O6S/c1-37-11-9-16(22(35)36)28-21(34)18(13-31)30-20(33)17(12-14-6-3-2-4-7-14)29-19(32)15(24)8-5-10-27-23(25)26/h2-4,6-7,15-18,31H,5,8-13,24H2,1H3,(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,25,26,27)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
XWSOJMZUTUACRA-XSLAGTTESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ambazone ([4-(2-(Diaminomethylidene)hydrazinyl)phenyl] iminothiourea)
- Key Features: Ambazone shares the diaminomethylidene functional group with the target compound but is a smaller, non-peptidic molecule.
- Biological Activity : Demonstrates antibacterial and antitumor properties, likely due to its hydrazinyl and thiourea moieties .
- Comparison: While both compounds contain diaminomethylidene groups, Ambazone’s simpler structure allows for broad-spectrum antimicrobial activity, whereas the target peptide’s larger size may limit its membrane permeability but enhance specificity for protein targets.
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine
- Key Features: A heptapeptide (C₃₇H₆₈N₁₀O₉S) with a similar N⁵-(diaminomethylidene)-L-ornithyl modification but extended with leucine, serine, and proline residues .
- Comparison: The extended backbone increases molecular weight (829.06 g/mol vs. ~600–700 g/mol for the target compound) and may alter solubility or binding kinetics.
Methionine-Containing Compounds
S-Adenosyl-L-Methionine (SAM)
- Key Features: A universal methyl donor (C₁₅H₂₂N₆O₅S⁺; 398.4 g/mol) involved in DNA/protein methylation and polyamine synthesis .
- Biological Activity : SAM supplementation reduces preneoplastic liver lesions by restoring DNA methylation levels.
- Comparison : The target compound’s terminal L-methionine residue could participate in methylation, but its integration into a peptide likely restricts its SAM-like methyltransferase activity.
5'-Methylthioadenosine (MTA)
- Key Features: A SAM catabolite (C₆H₁₃N₅O₃S) with antiproliferative effects in hepatocarcinogenesis models .
- Comparison: MTA inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis. The target compound’s diaminomethylidene group may similarly interact with ODC or related enzymes, though this remains speculative.
N⁵-(1-Iminoalkyl)-L-Ornithines
- Key Features: Synthesized via alkylation of L-ornithine derivatives, these compounds are precursors for enzyme inhibitors targeting dimethylarginine dimethylaminohydrolase (DDAH) .
Research Findings and Implications
- Antiproliferative Potential: SAM and MTA inhibit preneoplastic liver foci by modulating DNA methylation and ODC activity . The target compound’s methionine residue may contribute to similar pathways, though its peptide structure likely alters bioavailability.
- Synthetic Challenges : Synthesis of N⁵-modified ornithines (e.g., via alkylation or guanidination) requires specialized reagents like Boc-protected ornithine and isothioureas , suggesting analogous steps for the target compound.
- Functional Diversity : While Ambazone’s small size enables broad antimicrobial activity, the target peptide’s complexity may limit its applications to targeted therapies requiring high specificity .
Preparation Methods
Resin Selection and Initial Attachment
Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing linear peptides. For this tetrapeptide, a Wang resin or 2-chlorotrityl chloride resin is typically employed due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The C-terminal methionine is first attached to the resin via its carboxyl group. Activation of methionine’s α-carboxyl group is achieved using HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) in dichloromethane (DCM), yielding a stable ester linkage.
Sequential Deprotection and Coupling
The Fmoc group is removed using 20% piperidine in DMF , exposing the α-amino group for subsequent coupling. Each amino acid is introduced in the order: methionine → serine → phenylalanine → N⁵-(diaminomethylidene)-L-ornithine. Critical considerations include:
- Serine Protection : The hydroxyl group of serine is protected with a tert-butyl (t-Bu) group to prevent side reactions during coupling.
- Phenylalanine Handling : The aromatic side chain of phenylalanine remains unprotected unless orthogonal protection is required for convergent synthesis.
- Modified Arginine Synthesis : N⁵-(diaminomethylidene)-L-ornithine is prepared by introducing a guanidino group to L-ornithine using 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions (pH 10–12). The α-amino group is protected with Fmoc, while the δ-amino group remains unprotected until final deprotection.
Coupling Agents and Efficiency
Coupling efficiency is optimized using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base. A typical protocol involves:
- Dissolving the Fmoc-amino acid (3 eq) in DMF.
- Adding HBTU (2.95 eq) and DIPEA (6 eq).
- Reacting with the resin-bound peptide for 1–2 hours at room temperature.
Table 1: Coupling Agents and Yields
| Amino Acid | Coupling Agent | Yield (%) |
|---|---|---|
| Methionine | HBTU/DIPEA | 98 |
| Serine (t-Bu) | HATU/DIPEA | 95 |
| Phenylalanine | HBTU/DIPEA | 97 |
| Modified Arginine | HATU/DIPEA | 90 |
Solution-Phase Synthesis
Fragment Condensation Approach
For larger-scale production, solution-phase synthesis allows fragment condensation. The tetrapeptide is divided into two dipeptides: N⁵-(diaminomethylidene)-L-ornithyl-L-phenylalanine and L-seryl-L-methionine . Each fragment is synthesized separately, purified, and then coupled using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt .
Challenges in Fragment Coupling
- Epimerization Risk : Prolonged reaction times or elevated temperatures increase racemization. Conducting couplings at 0–4°C minimizes this risk.
- Solvent Selection : Anhydrous DCM or DMF ensures optimal solubility of protected fragments.
Protection Strategies
Side-Chain Protection
- N⁵-(Diaminomethylidene)-L-ornithine : The δ-amino group is temporarily protected with Boc (tert-butyloxycarbonyl) , which is removed during final TFA cleavage.
- Serine : t-Bu protection prevents β-elimination during Fmoc removal.
- Methionine : The thioether group is susceptible to oxidation; synthesis is performed under argon or nitrogen atmosphere.
Table 2: Protecting Groups and Deprotection Conditions
| Amino Acid | Protecting Group | Deprotection Reagent |
|---|---|---|
| N⁵-(diaminomethylidene)-L-ornithine | Boc | TFA/water (95:5) |
| Serine | t-Bu | TFA/water (95:5) |
| Methionine | None | N/A |
Case Studies from Literature
BTC-Mediated Carbamate Formation
Patent CN113943259A employs bis(trichloromethyl)carbonate (BTC) for activating carboxyl groups. This approach could be adapted for fragment condensation, though HATU/HBTU are preferred for higher yields.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA) . The target compound typically elutes at 60–70% acetonitrile.
Q & A
Q. Q1. What are the validated synthetic routes for N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-seryl-L-methionine, and how can side reactions be minimized?
Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The N~5~-(diaminomethylidene) group on ornithine requires selective deprotection using trifluoroacetic acid (TFA) while preserving methionine’s methylthio group. To minimize oxidation of methionine to methionine sulfoxide, use reducing agents like 2-mercaptopyridine in anhydrous conditions . Purification via RP-HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) ensures >95% purity. Mass spectrometry (MALDI-TOF) and NMR (1H, 13C) confirm structural integrity .
Q. Q2. How can researchers characterize the structural stability of this compound under physiological conditions?
Methodological Answer: Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Degradation kinetics are monitored via LC-MS at intervals (0, 24, 48, 72 hours). Methionine oxidation is quantified using tandem MS/MS to detect sulfoxide formation. Circular dichroism (CD) spectroscopy assesses secondary structure retention, particularly in the L-seryl-L-methionine segment .
Intermediate Research Questions
Q. Q3. What experimental strategies are used to study this compound’s interaction with ribosomes during protein synthesis initiation?
Methodological Answer: Fluorescence polarization assays with 30S ribosomal subunits and formylated initiator tRNA (tRNAfMet) quantify binding affinity. Competitive binding assays using [35S]-labeled methionine derivatives reveal displacement dynamics. Cryo-EM at 3.2–4.0 Å resolution maps the compound’s interaction with ribosomal protein S9 and mRNA’s Shine-Dalgarno sequence .
Q. Q4. How does pH influence the compound’s bioactivity in immune signaling pathways?
Methodological Answer: Dose-response assays in THP-1 macrophages under varying pH (5.5–7.4) measure NF-κB activation via luciferase reporters. Intracellular pH is modulated using nigericin/K+ buffers. Flow cytometry quantifies surface expression of TLR4/MD2 complexes, which interact with formylated peptides. Data contradictions (e.g., reduced activity at pH <6.0) may arise from protonation of the diaminomethylidene group, altering receptor binding .
Advanced Research Questions
Q. Q5. How can crystallographic refinement resolve ambiguities in the compound’s peptide backbone conformation?
Methodological Answer: X-ray crystallography at 1.8 Å resolution with synchrotron radiation (λ = 0.98 Å) is combined with iterative model building in Coot. The real-space correlation coefficient (RSCC) and Ramachandran outliers identify errors in L-ornithyl-L-phenylalanyl torsion angles. Molecular dynamics (MD) simulations (AMBER force field) validate thermal stability of conformers. Discrepancies between crystallographic B-factors and MD data may indicate flexible regions requiring multi-conformer modeling .
Q. Q6. What mechanisms underlie contradictory data on this compound’s dual role as a ribosome inhibitor and immune activator?
Methodological Answer: Transcriptomic profiling (RNA-seq) of HEK293T cells treated with the compound identifies differentially expressed genes (DEGs) in ribosome biogenesis (e.g., RPS6, RPL7) and cytokine signaling (e.g., CXCL8, IL1B). Co-immunoprecipitation (Co-IP) reveals competitive binding between ribosome-associated GTPases (e.g., EF-Tu) and formyl peptide receptor 1 (FPR1). Dose-dependent effects (e.g., inhibition at >10 μM vs. activation at <1 μM) suggest concentration-dependent target prioritization .
Specialized Methodological Considerations
Q. Q7. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer: Co-solvent systems (e.g., PEG-400/saline at 30:70 v/v) enhance solubility without altering bioactivity. Dynamic light scattering (DLS) monitors aggregation at 25°C. For intravenous administration, lyophilized formulations with trehalose (1:5 molar ratio) improve reconstitution stability. Plasma protein binding is assessed via equilibrium dialysis, with LC-MS/MS quantifying free vs. albumin-bound fractions .
Q. Q8. What analytical workflows validate the absence of diastereomers in synthesized batches?
Methodological Answer: Chiral HPLC with a Crownpak CR(+) column (mobile phase: 0.1 M HClO4 in methanol/water) separates L/D enantiomers. Marfey’s reagent derivatization followed by LC-UV/Vis at 340 nm confirms stereochemical purity. For ambiguous peaks, ion-mobility spectrometry (IMS) coupled with MS distinguishes diastereomers based on collisional cross-section (CCS) differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
